molecular formula C19H15ClN4O4S B2410414 5-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide CAS No. 392255-81-1

5-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide

Cat. No.: B2410414
CAS No.: 392255-81-1
M. Wt: 430.86
InChI Key: RDBOGSAPFYJIMY-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide is a synthetic compound featuring a complex molecular architecture that combines a thienopyrazole core with substituted benzamide and nitrophenyl groups. This structure is characteristic of molecules designed for investigating modulation of biological pathways. The presence of the thienopyrazole scaffold is often associated with potential pharmacological activity in research compounds. The specific research applications and biochemical targets for this compound are an area of active investigation. It is provided as a high-purity material to support early-stage research and development in chemical biology and drug discovery. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the available safety data sheets prior to use.

Properties

IUPAC Name

5-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O4S/c1-28-13-5-3-12(4-6-13)23-18(15-9-29-10-16(15)22-23)21-19(25)14-8-11(20)2-7-17(14)24(26)27/h2-8H,9-10H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBOGSAPFYJIMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H15ClN4O4SC_{19}H_{15}ClN_{4}O_{4}S. Its structure features a thieno[3,4-c]pyrazole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC19H15ClN4O4S
Molecular Weight404.86 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot specified

Research indicates that the biological activity of 5-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide may be attributed to its interaction with specific biological targets:

  • Anti-inflammatory Activity : The compound exhibits anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins. This inhibition can lead to reduced inflammation and pain relief.
  • Anticancer Potential : Preliminary studies suggest that the compound may modulate signaling pathways involved in cell proliferation and apoptosis. It has shown promise in inhibiting cancer cell growth in vitro, particularly in models of breast and colon cancer.
  • Enzyme Inhibition : Molecular docking studies have demonstrated that the compound can bind effectively to various enzymes, potentially enhancing its therapeutic efficacy against conditions such as diabetes by inhibiting α-glucosidase and α-amylase .

Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : In vitro assays have shown that 5-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide exhibits significant cytotoxicity against various cancer cell lines. The IC50 values indicate a promising therapeutic index compared to standard anticancer agents.
  • Molecular Docking Studies : Computational studies have revealed that the compound interacts favorably with target proteins through hydrogen bonding and hydrophobic interactions, which may enhance its inhibitory potency against specific enzymes involved in metabolic disorders .

Case Studies

  • Anticancer Activity : A study investigated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Mechanistic studies suggested that apoptosis was induced via the intrinsic pathway involving caspase activation.
  • Anti-diabetic Effects : In a model assessing glucose uptake in muscle cells, treatment with 5-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide resulted in a significant increase in glucose uptake compared to control groups. This effect was attributed to enhanced insulin sensitivity mediated by the activation of AMPK signaling pathways .

Q & A

Q. What are the established synthetic routes for 5-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide, and how can reaction conditions be optimized?

The synthesis typically involves cyclization reactions between thioketones and hydrazines to form the thieno[3,4-c]pyrazole core, followed by amide coupling with substituted benzoyl chlorides . Key optimization steps include:

  • Solvent selection : Use dry tetrahydrofuran (THF) or dichloromethane to minimize hydrolysis of intermediates .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., HATU) improve yield and regioselectivity .
  • Temperature control : Reactions often require reflux (70–100°C) for cyclization, while amide couplings proceed at room temperature .

Q. How is the compound characterized to confirm structural integrity and purity?

Standard analytical methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromaticity of the thieno-pyrazole core .
  • HPLC-MS : Quantify purity (>95%) and detect byproducts from incomplete cyclization or coupling .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns, as seen in related thieno-pyrazole derivatives .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Enzyme inhibition : Screen against kinases or oxidoreductases (e.g., PFOR enzyme) due to the nitrobenzamide group’s electron-withdrawing properties .
  • Cellular assays : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM, monitoring apoptosis via flow cytometry .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) impact bioactivity?

Comparative studies of analogs reveal:

  • Nitro group (C-2 position) : Critical for hydrogen bonding with enzymatic targets (e.g., PFOR inhibition ). Replacement with electron-donating groups (e.g., -OCH₃) reduces potency by 60% .
  • 4-Methoxyphenyl substituent : Enhances lipophilicity (logP ~3.5), improving blood-brain barrier penetration in neuroactivity studies .
  • Thieno-pyrazole core : Rigid structure restricts conformational flexibility, increasing selectivity but limiting solubility in aqueous media .

Q. How can contradictory data on synthetic yields (40–85%) be resolved?

Discrepancies arise from:

  • Byproduct formation : Incomplete cyclization generates thioketone dimers; optimize stoichiometry (1:1.2 hydrazine:thioketone) and purge via column chromatography .
  • Moisture sensitivity : Use Schlenk lines for air-sensitive intermediates to improve reproducibility .
  • Scale effects : Milligram-scale reactions yield 70–85%, while gram-scale drops to 40–50% due to heat transfer inefficiencies .

Q. What computational strategies predict binding modes and pharmacokinetic properties?

  • Molecular docking : Use AutoDock Vina with PFOR (PDB: 1PFO) to model nitrobenzamide interactions .
  • ADMET prediction : SwissADME estimates moderate bioavailability (F ≈ 30%) due to high molecular weight (~450 g/mol) and cLogP (~3.5) .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

The nitro group at C-2 activates the benzamide ring for nucleophilic attack:

  • SNAr reactivity : Electron-deficient aromatic rings undergo substitution with thiols or amines at C-4/C-6 positions .
  • Steric hindrance : The 4-methoxyphenyl group directs nucleophiles to para positions on the benzamide .

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